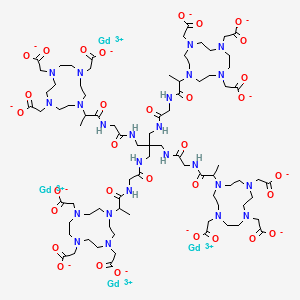
Gadoquatrane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadoquatrane is a novel tetrameric, macrocyclic, gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is designed to enhance the contrast of structures or fluids within the body, making it easier to visualize and distinguish between different tissues. This compound is known for its high relaxivity and stability, which allows for a substantially lower gadolinium dose compared to other contrast agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gadoquatrane is synthesized through a series of complex chemical reactions involving the formation of a macrocyclic structure that can chelate gadolinium ions. The synthesis involves the following steps:
Formation of the Macrocyclic Ligand: The macrocyclic ligand is synthesized through a series of condensation reactions involving amines and carboxylic acids.
Chelation of Gadolinium Ions: The macrocyclic ligand is then reacted with gadolinium salts under controlled conditions to form the gadolinium complex.
Purification: The resulting gadolinium complex is purified using techniques such as crystallization and chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The production is carried out in a controlled environment to maintain the stability and efficacy of the contrast agent .
Analyse Des Réactions Chimiques
Types of Reactions
Gadoquatrane undergoes various chemical reactions, including:
Chelation: The primary reaction involves the chelation of gadolinium ions by the macrocyclic ligand.
Substitution: This compound can undergo substitution reactions where ligands in the complex are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Chelation: Gadolinium salts (e.g., gadolinium chloride) are used as reagents, and the reaction is carried out in aqueous solution at controlled pH and temperature.
Substitution: Various ligands such as water molecules or other chelating agents can be used under controlled conditions.
Major Products
The major product of these reactions is the gadolinium complex, which is the active form of this compound used in MRI .
Applications De Recherche Scientifique
Gadoquatrane has a wide range of scientific research applications, including:
Medical Imaging: It is primarily used as a contrast agent in MRI to enhance the visibility of internal structures and tissues.
Neurological Studies: this compound is used in studies involving the central nervous system to detect abnormalities such as tumors and lesions.
Cardiovascular Research: It is used to visualize blood vessels and detect cardiovascular diseases.
Oncology: This compound is used in cancer research to monitor tumor progression and response to treatment
Mécanisme D'action
Gadoquatrane works by altering the magnetic properties of nearby water molecules in the body. When injected into the bloodstream, it accumulates in specific tissues or organs. The gadolinium ions in this compound interact with the surrounding water molecules, causing them to become more paramagnetic. This enhances the contrast between different tissues when subjected to the magnetic field of an MRI scanner. The unique structure of this compound allows it to bind to specific proteins or cellular components, further improving its ability to highlight areas of interest within the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gadobutrol: Another macrocyclic gadolinium-based contrast agent with high relaxivity and stability.
Gadoterate Meglumine: A macrocyclic gadolinium-based contrast agent used in MRI.
Uniqueness of Gadoquatrane
This compound stands out due to its tetrameric structure, which provides higher relaxivity and stability compared to other macrocyclic gadolinium-based contrast agents. It also allows for a significantly lower gadolinium dose, reducing the risk of gadolinium-related side effects .
Propriétés
Numéro CAS |
2048221-65-2 |
|---|---|
Formule moléculaire |
C81H128Gd4N24O32 |
Poids moléculaire |
2579.0 g/mol |
Nom IUPAC |
2-[4,10-bis(carboxylatomethyl)-7-[1-oxo-1-[[2-oxo-2-[[3-[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]-2,2-bis[[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]methyl]propyl]amino]ethyl]amino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C81H140N24O32.4Gd/c1-57(102-29-21-94(45-69(118)119)13-5-90(41-65(110)111)6-14-95(22-30-102)46-70(120)121)77(134)82-37-61(106)86-53-81(54-87-62(107)38-83-78(135)58(2)103-31-23-96(47-71(122)123)15-7-91(42-66(112)113)8-16-97(24-32-103)48-72(124)125,55-88-63(108)39-84-79(136)59(3)104-33-25-98(49-73(126)127)17-9-92(43-67(114)115)10-18-99(26-34-104)50-74(128)129)56-89-64(109)40-85-80(137)60(4)105-35-27-100(51-75(130)131)19-11-93(44-68(116)117)12-20-101(28-36-105)52-76(132)133;;;;/h57-60H,5-56H2,1-4H3,(H,82,134)(H,83,135)(H,84,136)(H,85,137)(H,86,106)(H,87,107)(H,88,108)(H,89,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133);;;;/q;4*+3/p-12 |
Clé InChI |
HGIZCBUSWUYZEQ-UHFFFAOYSA-B |
SMILES canonique |
CC(C(=O)NCC(=O)NCC(CNC(=O)CNC(=O)C(C)N1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(CNC(=O)CNC(=O)C(C)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CNC(=O)CNC(=O)C(C)N3CCN(CCN(CCN(CC3)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N4CCN(CCN(CCN(CC4)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3].[Gd+3].[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


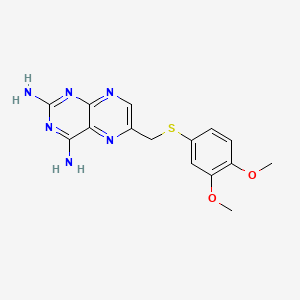

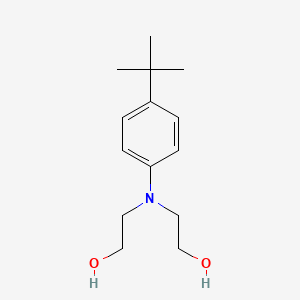
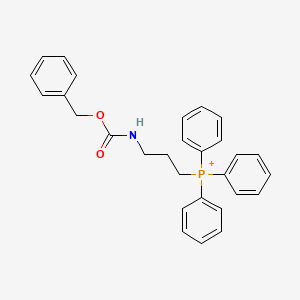
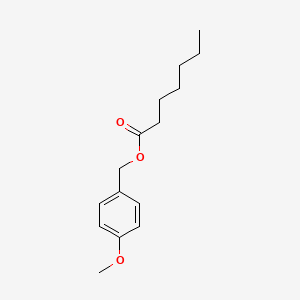
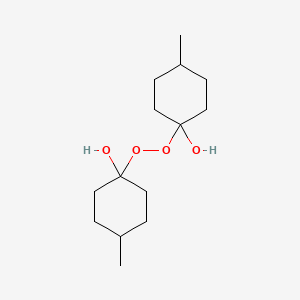

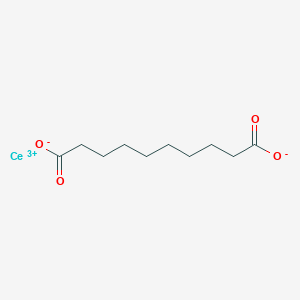
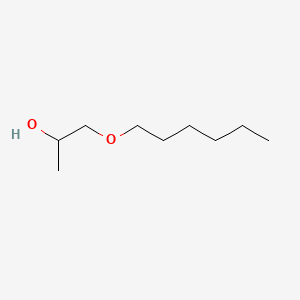
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)




